molecular formula C10H7ClN2 B1352306 6-Chloro-3,4'-bipyridine CAS No. 79739-22-3

6-Chloro-3,4'-bipyridine

Cat. No. B1352306
CAS RN: 79739-22-3
M. Wt: 190.63 g/mol
InChI Key: AZESIBFJNSNUBT-UHFFFAOYSA-N
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Description

6-Chloro-3,4’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of bipyridine derivatives, including 6-Chloro-3,4’-bipyridine, often involves methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A decrease in catalytic activity and yield is often observed in the reaction system due to the strong coordination of bipyridine compounds with metal centers .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3,4’-bipyridine is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .


Chemical Reactions Analysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The reaction between 2-BrPy and 2-Br-6-(C 3 H 5 O 2)-Py gave a mixture of 2,2’-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2’-bipyridine, and 6,6’-di(1,3-dioxolan-2-yl)-2,2’-bipyridine in a ratio of 3:1:2, as determined by 1 H NMR .

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Chloro-3,4'-bipyridine derivatives play a significant role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, which are characterized by their luminescent and redox properties (Neve et al., 1999).

Chemical Reactivity and Applications in Material Science

  • The reactivity of 6-Chloro-3,4'-bipyridine derivatives with palladium(II) has been studied, highlighting its potential in the field of material science. This research revealed selective C(sp3)-H versus C(sp2)-H activation, providing insights into the complex's behavior and potential applications (Stoccoro et al., 2003).

Photophysical Properties

  • The compound has been incorporated in the study of photophysical properties. One research focused on the synthesis of Ir(III) cyclometalated compounds using functionalized polypyridine ligands, which displayed notable luminescence from 3MLCT levels both at low and room temperatures (Neve et al., 1999).

Applications in Fluorescence Microscopy

  • In the field of biological imaging, 6-Chloro-3,4'-bipyridine derivatives have been used to create luminescent agents with specific targeting capabilities. For example, a thiol-reactive luminescent agent with a long luminescence lifetime and large Stokes shift was demonstrated to accumulate in mitochondria, making it useful for fluorescence microscopy (Amoroso et al., 2008).

Photocatalysis and Solar Cell Applications

  • Research has also been conducted on the use of 6-Chloro-3,4'-bipyridine in photocatalysis and solar cell applications. For instance, coordination compounds using 6-Chloro-3,4'-bipyridine derivatives have been prepared for attachment to semiconductor metal oxide surfaces. These compounds' optical and redox properties were reported, with a focus on their photoelectrochemical behavior in regenerative solar cells (Heimer et al., 1996).

Synthesis of Novel Compounds

  • The synthesis of novel compounds incorporating 6-Chloro-3,4'-bipyridine has been a topic of interest. A study described the synthesis of a series of substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles with pyrazole and/or triazole moieties. These compounds showed promising activities as antimicrobial agents and were tested for cytotoxic activity against human tumor liver cancer cell lines (Hussein et al., 2015).

Crystal Engineering and Molecular Structure

  • 6-Chloro-3,4'-bipyridine has been used in crystal engineering to create ionic complexes with novel supramolecular synthons. These complexes form bifurcated hydrogen bonds with specific reactants, leading to new types of molecular chains and zigzag tapes, demonstrating its utility in designing novel crystal structures (Zaman et al., 1999).

Synthesis of Halomethyl Derivatives

  • Research has been conducted on the efficient synthesis of halomethyl-2,2′-bipyridines, including 4,4′-bis(chloromethyl)-2,2′-bipyridine, demonstrating its significance in the field of organic synthesis and providing useful starting materials for more elaborate derivatives (Smith et al., 2003).

Enhanced Nucleophilic Substitution

  • Studies have also explored the enhanced nucleophilic substitution with coordinated 4,4′-dichloro-2,2′-bipyridine. These studies have shown that the chemical reactivity of 4,4′-dichloro-2,2′-bipyridine significantly changes upon coordination to a metal center like ruthenium. This change in reactivity towards nucleophiles when coordinated to metal centers offers insights into the synthesis of new chemical complexes and potential applications in catalysis (Adamczak et al., 2019).

Magnetic Properties and Chain Compounds

  • The synthesis of a chloranilate-bridged manganese(II) chain compound using 6-Chloro-3,4'-bipyridine has been reported. This study investigated the crystal structure and magnetic properties of the compound, revealing weak antiferromagnetic exchange interactions. Such research contributes to the understanding of magnetic materials and their potential applications in various technologies (Zheng et al., 1996).

Safety and Hazards

6-Chloro-3,4’-bipyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Bipyridine compounds, including 6-Chloro-3,4’-bipyridine, have a wide range of applications in various fields such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Future research could focus on developing new methods for the synthesis of bipyridine derivatives that overcome the challenges associated with traditional catalysis methods .

properties

IUPAC Name

2-chloro-5-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZESIBFJNSNUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404981
Record name 6-Chloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4'-bipyridine

CAS RN

79739-22-3
Record name 6-Chloro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(pyridin-4-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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